Vilaprisan

uterine fibroids SPRM leiomyoma volume reduction

Select Vilaprisan (BAY-1002670) as your reference SPRM for comparative pharmacology, structure-toxicity, and preclinical PK/PD studies. It features a strategically engineered 4-methylsulfonyl substitution designed to circumvent the metabolic liabilities of dimethylamino-containing analogs like mifepristone, offering documented superior clinical efficacy with amenorrhea rates of 62.9% versus 55.4% for ulipristal acetate. This compound is intended exclusively for research and development purposes; its clinical development program has been terminated.

Molecular Formula C27H29F5O4S
Molecular Weight 544.6 g/mol
CAS No. 1262108-14-4
Cat. No. B611686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVilaprisan
CAS1262108-14-4
SynonymsBAY1002670;  BAY-1002670;  BAY 1002670;  BAY-10-02670;  BAY10-02670;  BAY 10-02670;  Vilaprisan
Molecular FormulaC27H29F5O4S
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESCC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(C(F)(F)F)(F)F)O)C5=CC=C(C=C5)S(=O)(=O)C
InChIInChI=1S/C27H29F5O4S/c1-24-14-21(15-3-7-18(8-4-15)37(2,35)36)23-19-10-6-17(33)13-16(19)5-9-20(23)22(24)11-12-25(24,34)26(28,29)27(30,31)32/h3-4,7-8,13,20-22,34H,5-6,9-12,14H2,1-2H3/t20-,21+,22-,24-,25-/m0/s1
InChIKeyJUFWQQVHQFDUOD-ANRPBIDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vilaprisan (CAS 1262108-14-4) Procurement Guide: SPRM Candidate for Uterine Fibroid and Endometriosis Research


Vilaprisan (developmental code BAY-1002670) is a synthetic steroidal selective progesterone receptor modulator (SPRM) developed by Bayer AG for the oral treatment of progesterone-dependent gynecologic disorders, specifically uterine fibroids and endometriosis [1]. It functions as a potent partial agonist/antagonist at the progesterone receptor (PR), competitively binding to PR in progesterone-responsive tissues and inhibiting PR-mediated gene expression [2]. Vilaprisan entered advanced clinical development with completed phase IIb trials and ongoing phase III studies as of 2018 [3], and has been distinguished from earlier SPRMs by its optimized substitution pattern at the 11β-phenyl ring, specifically the 4-methylsulfonyl moiety, which was selected to avoid metabolic liabilities associated with dimethylamino-containing analogs while maintaining high potency and favorable pharmacokinetic properties [4].

Why Vilaprisan Cannot Be Substituted by Generic Ulipristal Acetate or Mifepristone in Uterine Fibroid Research


Despite belonging to the same SPRM class as ulipristal acetate and mifepristone, vilaprisan exhibits quantifiable differences in both pharmacologic profile and clinical efficacy that preclude simple substitution. While mifepristone, telapristone acetate, and vilaprisan possess antagonistic activity on PRs, ulipristal acetate and asoprisnil exhibit both potent antagonist and partial agonist effects, indicating divergent receptor pharmacology that may translate to tissue-specific response differences [1]. Critically, several steroidal SPRMs containing a dimethylamino substituent at the 4-position of the 11β-phenyl ring (including mifepristone and ulipristal acetate) have been associated with elevated liver enzymes in patients, whereas vilaprisan was intentionally engineered with a methylsulfonyl group to circumvent this metabolic liability [2]. In head-to-head clinical comparison, vilaprisan demonstrated numerically superior efficacy on multiple endpoints versus ulipristal acetate, including higher amenorrhea rates (62.9% vs 55.4%) and greater fibroid volume reduction (29.9% vs 23.8%) [3]. These structural and clinical differentiations are material for research programs evaluating comparative SPRM pharmacology, safety profiling, or therapeutic optimization.

Vilaprisan Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


Vilaprisan vs Ulipristal Acetate: Head-to-Head Fibroid Volume Reduction Comparison

In the randomized, active comparator-controlled phase IIb ASTEROID 2 trial (NCT02465814), vilaprisan 2 mg daily demonstrated numerically greater reduction in uterine fibroid volume compared with ulipristal acetate 5 mg daily. After 12 weeks of treatment, vilaprisan reduced the sum of the volume of the three largest fibroids by 29.9%, compared with a 23.8% reduction with ulipristal acetate, whereas placebo treatment resulted in a 6.3% increase in fibroid volume [1]. The absolute difference in fibroid volume reduction between vilaprisan and ulipristal acetate was 6.1 percentage points, favoring vilaprisan.

uterine fibroids SPRM leiomyoma volume reduction

Vilaprisan vs Ulipristal Acetate: Comparative Amenorrhea Induction and Heavy Menstrual Bleeding Control

In the ASTEROID 2 trial, complete absence of bleeding/spotting (amenorrhea) until the end of the 12-week treatment period was achieved by 62.9% of women receiving vilaprisan 2 mg daily, compared with 55.4% of women treated with ulipristal acetate 5 mg daily, and 0.0% with placebo (p < .001 vs placebo) [1]. For the predefined heavy menstrual bleeding (HMB) response criterion (defined as menstrual blood loss <80 mL and >50% reduction from baseline during the last 28 days of treatment), 95.7% of subjects treated with vilaprisan achieved response versus 86.5% of subjects treated with ulipristal acetate [1]. Mean menstrual blood loss at baseline was 214.1 mL per 28 days across the study population [1].

amenorrhea heavy menstrual bleeding SPRM efficacy comparison

Vilaprisan vs Dimethylamino-Containing SPRMs: Structural Differentiation to Mitigate Hepatotoxicity Risk

Several steroidal SPRMs containing a 4-dimethylamino substituent on the 11β-phenyl ring—including mifepristone and the clinical candidate asoprisnil—have been associated with elevated liver enzymes in patients, a liability attributed to metabolic formation of aniline-like derivatives [1]. In contrast, vilaprisan was rationally designed with a 4-methylsulfonyl (-SO₂CH₃) group replacing the dimethylamino moiety. In PR transactivation assays, vilaprisan (compound 18) exhibited an IC₅₀ of 0.09 nM with 100% antagonistic efficacy, compared with the dimethylamino derivative (compound 14) which showed an IC₅₀ of 0.50 nM—representing an approximately 5.6-fold higher potency for vilaprisan in vitro [1]. Furthermore, vilaprisan demonstrated high metabolic stability in human and rat liver microsomes, with calculated maximum oral bioavailability (Fmax) values of 94% in human and 87% in rat microsomal assays [1].

hepatotoxicity SPRM safety structure-activity relationship drug metabolism

Vilaprisan vs Placebo: Endometriosis-Associated Pelvic Pain Improvement in Phase IIb Trial

In a terminated phase IIb randomized, double-blind, placebo-controlled trial (NCT03573336) evaluating vilaprisan for symptomatic endometriosis, eight participants were randomly assigned before study pause: six received vilaprisan (2 mg or 4 mg) and two received placebo [1]. All six vilaprisan recipients experienced an improvement in endometriosis-associated pelvic pain, whereas the two placebo recipients experienced no change or increased pain. Additionally, all eight participants had decreased use of pain medication, and bleeding intensity decreased from baseline in the vilaprisan group [1]. The study was closed by the sponsor following assessment of long-term toxicity findings in rodents, which were judged to be of likely limited clinical relevance [1].

endometriosis pelvic pain SPRM phase IIb clinical trial

Vilaprisan vs Lonaprisan: Improved Pharmacokinetic Profile with Reduced Active Metabolite Formation

The development of vilaprisan was informed by the metabolic liabilities of its predecessor lonaprisan. Lonaprisan was found to generate three major circulating active metabolites in humans that significantly contributed to overall drug activity, a characteristic considered disadvantageous for intermittent SPRM treatment regimens [1]. Vilaprisan was rationally designed to address this limitation. In liver microsome metabolic stability assays, vilaprisan exhibited calculated Fmax values (maximum oral bioavailability predicted from in vitro hepatic extraction ratio) of 94% in human microsomes and 87% in rat microsomes [1]. In the same assay, the dimethylamino analog (compound 14) and the methylsulfide precursor (compound 17) showed Fmax values of only 31% and 34% in human microsomes, respectively [1]. In in vivo rat early pregnancy termination models, vilaprisan achieved full efficacy at an oral dose of 0.5 mg/kg, equivalent to lonaprisan [1].

drug metabolism pharmacokinetics SPRM metabolic stability

Vilaprisan Rapid Onset of Action: Bleeding Control Within 3 Days in Phase I/II Studies

A key differentiating characteristic observed in phase I and II studies of vilaprisan is the rapidity of bleeding control. Expert opinion notes the rapidity of action, with control of myoma-related bleeding achieved within only 3 days of treatment initiation [1]. By comparison, ulipristal acetate reduces heavy uterine bleeding within 7 days from the onset of treatment, whereas a longer time is required with GnRH agonist treatment [1]. Unlike GnRH agonists, vilaprisan does not induce hypoestrogenism and associated vasomotor symptoms [1].

onset of action uterine fibroids bleeding control SPRM

Vilaprisan Research Applications: Evidence-Based Scenarios for Scientific and Industrial Use


Comparative SPRM Pharmacology Studies Requiring Head-to-Head Efficacy Benchmarking

Investigators conducting comparative pharmacology studies of SPRMs can utilize vilaprisan as a reference compound with documented head-to-head clinical efficacy data versus ulipristal acetate. The ASTEROID 2 trial provides quantitative benchmarks: 62.9% amenorrhea rate and 29.9% fibroid volume reduction for vilaprisan, compared with 55.4% and 23.8% respectively for ulipristal acetate [1]. This dataset enables robust comparative analysis in preclinical models evaluating SPRM mechanism of action, tissue selectivity, or pharmacodynamic response.

Hepatotoxicity Risk Assessment and Safety Pharmacology Profiling

Researchers investigating structure-toxicity relationships in SPRMs may employ vilaprisan as a structurally defined comparator to dimethylamino-containing analogs. Vilaprisan's 4-methylsulfonyl substitution was intentionally designed to circumvent the metabolic formation of aniline-like derivatives associated with elevated liver enzymes in patients treated with mifepristone and related compounds [2]. Its documented in vitro potency (IC₅₀ = 0.09 nM) and high predicted oral bioavailability (Fmax human = 94%) [2] provide a characterized reference for comparative toxicology or drug metabolism studies.

Pharmacokinetic and Pharmacodynamic Modeling in Rodent Models

For preclinical PK/PD studies, vilaprisan offers a well-characterized metabolic profile with reduced complexity from circulating active metabolites. Unlike its predecessor lonaprisan, which generated three major active metabolites contributing to overall drug activity, vilaprisan was optimized for metabolic stability with Fmax values of 94% (human) and 87% (rat) in liver microsome assays [2]. In vivo efficacy in rat early pregnancy termination models has been demonstrated at an oral dose of 0.5 mg/kg [2], providing a validated reference point for dose-ranging studies and PK/PD correlation analyses.

Uterine Fibroid Disease Modeling with Clinically Validated Compound

Investigators utilizing humanized fibroid disease models or primary leiomyoma cell cultures may select vilaprisan as a tool compound with established anti-proliferative activity against uterine fibroid cells [3] and clinically validated efficacy in reducing fibroid volume. Phase I and II trials have demonstrated efficacy in ameliorating UF-related symptoms and shrinking fibroids, with tolerability roughly similar to ulipristal acetate and more favorable than GnRH agonists [3]. Dose-ranging data from ASTEROID 1 (0.5-4.0 mg daily) established 2.0 mg as the optimal dose for further investigation [4], providing guidance for concentration selection in in vitro and in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vilaprisan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.